molecular formula C22H23N3 B12616484 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine CAS No. 917807-73-9

1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine

Cat. No.: B12616484
CAS No.: 917807-73-9
M. Wt: 329.4 g/mol
InChI Key: MBQIOGLNJMVCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is a piperazine derivative featuring a benzhydryl core substituted with phenyl and 4-pyridinylphenyl groups. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting neurotransmitter receptors, enzymes, and ion channels. The compound’s unique substitution pattern may influence its pharmacokinetic and pharmacodynamic properties, including solubility, receptor binding affinity, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917807-73-9

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

1-[phenyl-(4-pyridin-4-ylphenyl)methyl]piperazine

InChI

InChI=1S/C22H23N3/c1-2-4-20(5-3-1)22(25-16-14-24-15-17-25)21-8-6-18(7-9-21)19-10-12-23-13-11-19/h1-13,22,24H,14-17H2

InChI Key

MBQIOGLNJMVCMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclization Reactions

One prevalent method for synthesizing this compound involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically uses:

  • Reagents : (S,S)-N,N'-bisnosyl diamine, diphenylvinylsulfonium triflate
  • Conditions : The reaction is conducted in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring.

Reaction Pathway

The general reaction pathway can be outlined as follows:

  • Formation of Intermediate : The initial step involves the formation of an intermediate through nucleophilic attack by the amine on the sulfonium salt.
  • Cyclization : This intermediate undergoes cyclization to form the piperazine structure.
  • Purification : The crude product is purified through recrystallization or chromatography.

Yield and Purity

The yield for this method can vary but is often optimized to achieve high purity levels, typically above 80%. The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Other synthetic routes have been explored in literature, including:

Use of Phenylpiperazine Derivatives

In a different approach, phenylpiperazine derivatives can react under reflux conditions with appropriate aryl halides or acyl chlorides in the presence of bases like triethylamine:

  • Reagents : Phenylpiperazine, aryl halides
  • Conditions : Reflux in an organic solvent (e.g., acetonitrile) for extended periods (up to 20 hours).

This method can yield various substituted piperazines depending on the choice of aryl halide.

Oxidation and Reduction Reactions

The compound can also undergo oxidation and reduction reactions to form derivatives that may serve as intermediates or final products:

  • Oxidation : Using agents such as potassium permanganate or chromium trioxide.
  • Reduction : Utilizing lithium aluminum hydride or sodium borohydride to reduce certain functional groups.

A comprehensive analysis of these preparation methods reveals several key findings:

  • Yield Optimization : Continuous flow systems and automated reactors have been suggested to enhance yield and scalability for industrial applications.

  • Characterization Techniques : Advanced characterization techniques such as NMR and HPLC are crucial for confirming the structure and purity of synthesized compounds.

The chemical properties of 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine are summarized in the following table:

Property Value
CAS Number 917807-73-9
Molecular Formula C22H23N3
Molecular Weight 329.4 g/mol
IUPAC Name 1-[phenyl-(4-pyridin-4-ylphenyl)methyl]piperazine
InChI Key MBQIOGLNJMVCMW-UHFFFAOYSA-N

Chemical Reactions Analysis

Types of Reactions: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine has the following molecular properties:

  • Molecular Formula : C21H24N4
  • Molecular Weight : 336.5 g/mol
  • IUPAC Name : 1-Phenyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine

The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to form hydrogen bonds and interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of this compound have shown cytotoxic effects against various leukemia cell lines such as K562, HL60, and U937. The cytotoxicity was measured using the MTS assay, revealing IC50 values comparable to established anticancer drugs .

Cell LineIC50 Value (μM)Reference
K5623.5
HL604.5
U93715

These findings suggest that modifications to the piperazine structure can enhance the anticancer properties of the compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that piperazine derivatives exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL, indicating strong efficacy against tested bacteria .

PathogenMIC Value (µg/mL)Reference
E. coli0.12
S. aureus0.25

Case Study 1: Antileukemic Activity

A study focused on a series of piperazine derivatives, including this compound, demonstrated promising results in inhibiting cell proliferation in leukemia models. The research involved synthesizing various derivatives and testing their cytotoxicity against specific leukemia cell lines, leading to the identification of highly potent candidates for further development .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to optimize the pharmacological properties of piperazine derivatives. The study indicated that modifications at specific positions on the piperazine ring could significantly enhance biological activity while reducing toxicity towards normal cells . This approach is critical for developing safer therapeutic agents.

Material Science Applications

Beyond pharmacology, compounds like this compound are being explored for their potential use in material science, particularly in the development of novel polymers and nanomaterials due to their unique structural properties.

Mechanism of Action

The mechanism of action of 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperazine Derivatives with Pyridinylphenyl Substituents

  • 1-(4-(Pyridin-3-yl)phenyl)piperazine (18a) and 1-(4-(Pyridin-4-yl)phenyl)piperazine (18b) (): Structural Differences: These compounds lack the benzhydryl group present in the target molecule. Instead, the pyridinylphenyl group is directly attached to the piperazine ring. Synthesis: Synthesized via Suzuki coupling and deprotection of tert-butyl carbamate, yielding purities of 93% (18a) and 91% (18b) .
  • 1-Phenyl-4-(4-pyridinyl)piperazine (CAS 14549-61-2, ):

    • Structural Differences : A simpler analog with phenyl and pyridinyl groups directly bonded to the piperazine ring.
    • Applications : Such compounds are often explored for CNS activity due to piperazine’s role in modulating serotonin and dopamine receptors.
Property Target Compound 18a/18b 1-Phenyl-4-(4-pyridinyl)piperazine
Core Structure Benzhydryl-piperazine Pyridinylphenyl-piperazine Phenyl-pyridinyl-piperazine
Key Substituents Phenyl, 4-pyridinylphenyl Pyridinylphenyl Phenyl, pyridinyl
Synthetic Purity Not reported 93% (18a), 91% (18b) Not reported
Lipophilicity (Predicted) Higher (bulky benzhydryl) Moderate Lower (smaller substituents)

Piperazine Derivatives with Bulky Aromatic Substituents

  • Buclizine ():

    • Structure : 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-tert-butylphenyl)methyl]piperazine.
    • Function : An antihistamine with antiemetic properties. The tert-butyl and chlorophenyl groups enhance lipophilicity and receptor binding .
    • Comparison : Both Buclizine and the target compound feature benzhydryl-like groups, but Buclizine’s chlorophenyl and tert-butyl substituents may confer greater metabolic stability.
  • 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine ():

    • Structure : Contains a fluorobenzoyl group and nitrobenzyl substituent.
    • Implications : The electron-withdrawing nitro group may reduce basicity of the piperazine, altering solubility and interaction with targets.
Property Target Compound Buclizine 1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
Substituent Effects Pyridinyl enhances polarity Chlorophenyl/tert-butyl increase lipophilicity Nitro group reduces basicity
Therapeutic Use Not reported (research compound) Antiemetic/antihistamine Likely enzyme/receptor modulation

Piperazine Derivatives in Serotonin Receptor Modulation

  • 5-HT1A/5-HT2 Agonists (): Examples: 1-(3-Trifluoromethylphenyl)piperazine, 1-(2-Methoxyphenyl)piperazine. Activity: Variable effects on sympathetic nerve discharge (SND), with 5-HT2 agonists increasing SND and 5-HT1A agonists inhibiting it .

Key Research Findings and Implications

  • Synthetic Strategies : The target compound’s benzhydryl group likely requires reductive amination (e.g., NaBH3CN/MeOH, as in –2) or Suzuki coupling () for introduction.
  • Physicochemical Properties : The benzhydryl core may improve blood-brain barrier penetration compared to simpler analogs like 18a/18b but could reduce aqueous solubility.

Biological Activity

The compound 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is a member of the piperazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C20H22N2\text{C}_{20}\text{H}_{22}\text{N}_{2}

This compound features a piperazine ring linked to phenyl and pyridine groups, contributing to its potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to neurological disorders and serotonin modulation.

Serotonin Reuptake Inhibition

Research indicates that derivatives of piperazine compounds often exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a related study demonstrated that certain piperazine derivatives effectively inhibited serotonin reuptake, suggesting potential antidepressant properties. The most promising compounds showed stability in human liver microsomes and favorable pharmacokinetic profiles .

Neurological Applications

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Piperazine derivatives have been noted for their ability to interact with muscarinic receptors, which are crucial in cognitive function . The modulation of these receptors may provide therapeutic benefits in managing cognitive deficits associated with neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Receptor Binding : The compound may bind to serotonin receptors and muscarinic receptors, influencing neurotransmitter dynamics.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes like butyrylcholinesterase (BChE), which is relevant in Alzheimer's pathology .

Case Studies

Several studies have reported on similar compounds with promising biological activities:

  • Antidepressant Activity : A study on a related piperazine derivative indicated that it could reduce immobility times in forced swimming tests in rats, suggesting antidepressant effects through serotonin modulation .
  • Cytotoxicity Against Cancer Cells : Research into piperazine-containing compounds has shown cytotoxic activity against various cancer cell lines, indicating potential applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Serotonin Reuptake Inhibition1-(4-(piperazin-1-yl)phenyl)pyridinPotent inhibition; antidepressant potential
Neurological EffectsPiperazine derivativesInteraction with muscarinic receptors
CytotoxicityVarious piperazine analogsSignificant cytotoxic activity against tumor cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.